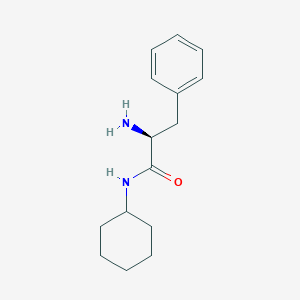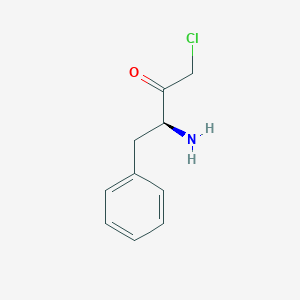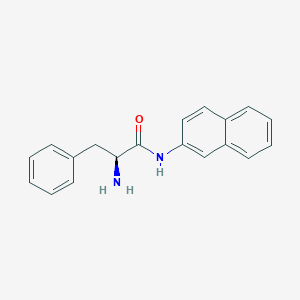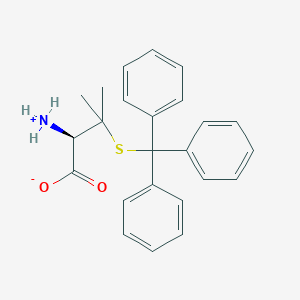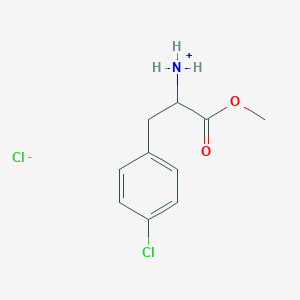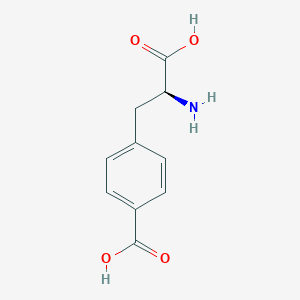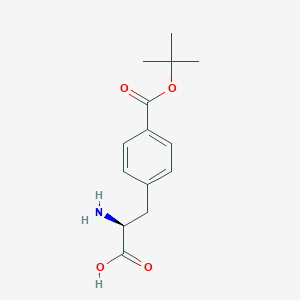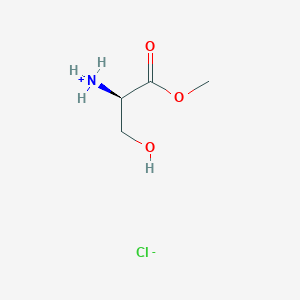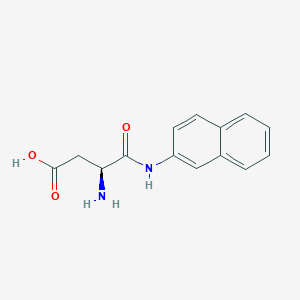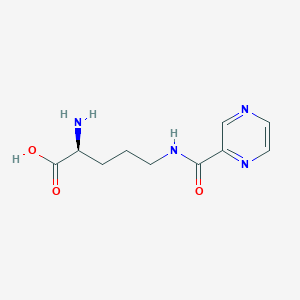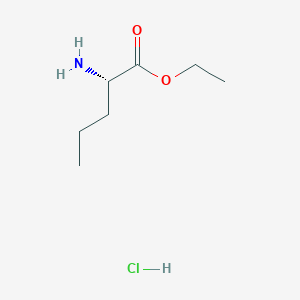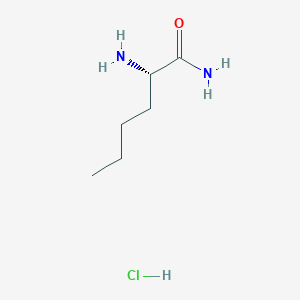
L-Pyroglutamic acid 7-amido-4-methylcoumarin
Vue d'ensemble
Description
L-Pyroglutamic acid 7-amido-4-methylcoumarin (PAMC) is a compound of interest in the scientific community due to its unique properties. PAMC is a naturally occurring compound that has been found in plants, fungi, and bacteria. It has been studied for its potential applications in a variety of areas, such as in pharmaceuticals, biochemistry, and drug delivery.
Applications De Recherche Scientifique
Enzyme Substrate for Proglutamyl Peptidase 1
This compound serves as a fluorogenic substrate for proglutamyl peptidase 1, an enzyme that, when cleaved, yields a blue fluorescent solution. This application is crucial in bioassays where the detection and quantification of enzyme activity are required .
Zoospore Release Inhibition Assay
In phytopathology research, L-Pyroglutamic acid 7-amido-4-methylcoumarin is used to measure the inhibition rate of zoospore release in plant pathogens, which is vital for understanding and controlling plant diseases .
Identification of Enterococci
The compound has been utilized in assays for the rapid identification of enterococci bacteria in medical microbiology. This is important for diagnosing infections and ensuring appropriate treatment .
Proteomics Research
As an amino-acid derivative, it’s a sensitive fluorogenic substrate for proteomics research, aiding in the study of proteins and peptides within biological systems .
Mécanisme D'action
Target of Action
L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.
Mode of Action
This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .
Result of Action
The cleavage of L-Pyroglutamic acid 7-amido-4-methylcoumarin by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.
Action Environment
The action, efficacy, and stability of L-Pyroglutamic acid 7-amido-4-methylcoumarin can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability
Propriétés
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNXBGNKSQHIT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Pyroglutamic acid 7-amido-4-methylcoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




